1-(4-(Tert-butyl)phenyl)-3-(4-morpholinobut-2-yn-1-yl)urea
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Description
1-(4-(Tert-butyl)phenyl)-3-(4-morpholinobut-2-yn-1-yl)urea, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has gained interest in the scientific community due to its unique chemical structure and promising pharmacological properties.
Scientific Research Applications
1. Inhibition of p38alpha MAP Kinase
A significant application of this compound is in the inhibition of p38alpha MAP kinase, a protein important in the regulation of cellular responses to stress and inflammation. This compound has been utilized in studies exploring treatments for autoimmune diseases, with its structure-activity relationships being a key focus. The tert-butyl group in the compound plays a critical role in this activity by occupying a specific domain in the kinase (Regan et al., 2003).
2. Complexation and Photoisomerization Studies
The compound has been involved in research studying its complexation with cyclodextrins and its role in the self-assembly of molecular devices. Its ability to undergo photoisomerization in both free and complex states has been a subject of interest, particularly in the context of ternary complex formations and molecular device functionalities (Lock et al., 2004).
3. Synthesis of Spiroheterocycles
The compound has been used in the synthesis of spiroheterocycles, a class of organic compounds. The reactions involving this compound have been noted for their high yields and the introduction of useful groups like pyridyl and morpholinyl into product structures, offering a range of applications in organic and medicinal chemistry (Gao et al., 2017).
4. Novel p38 MAPK Inhibitors
Another application is in the synthesis of novel p38 MAPK inhibitors. The compound's derivatives have been synthesized and studied for their inhibitory activities, with particular attention to the effects of various groups attached to it (Li et al., 2009).
5. Development of Safer Urea Syntheses
The compound has been a part of research focused on developing safer and environmentally friendly methods for the synthesis of ureas. This involves substituting hazardous reagents traditionally used in urea synthesis with cleaner alternatives, thus aligning with modern sustainable chemistry practices (Bigi et al., 2000).
properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-(4-morpholin-4-ylbut-2-ynyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-19(2,3)16-6-8-17(9-7-16)21-18(23)20-10-4-5-11-22-12-14-24-15-13-22/h6-9H,10-15H2,1-3H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APKIBVJYGBMBRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC#CCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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